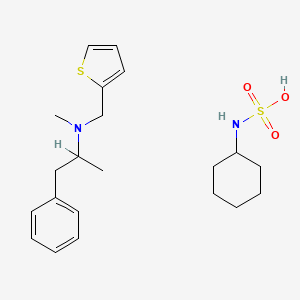
Methyl 2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole-5-carboxylate 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole-5-carboxylate 2-sulfide is an organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by its unique structure, which includes a benzodiazaphosphole ring system with a carboxylate and sulfide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole-5-carboxylate 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a phenyl-substituted precursor with a phosphorous-containing reagent. The reaction is often carried out in the presence of a base and a solvent such as toluene or dichloromethane. The reaction mixture is then heated to promote the formation of the benzodiazaphosphole ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole-5-carboxylate 2-sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfide group, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Desulfurized products
Substitution: Phenyl-substituted derivatives
Scientific Research Applications
Methyl 2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole-5-carboxylate 2-sulfide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole-5-carboxylate 2-sulfide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the disruption of cellular processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- Diazepam
- Indole derivatives
Uniqueness
Methyl 2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole-5-carboxylate 2-sulfide is unique due to its benzodiazaphosphole ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
4600-20-8 |
|---|---|
Molecular Formula |
C14H13N2O2PS |
Molecular Weight |
304.31 g/mol |
IUPAC Name |
methyl 2-phenyl-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole-5-carboxylate |
InChI |
InChI=1S/C14H13N2O2PS/c1-18-14(17)10-7-8-12-13(9-10)16-19(20,15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,20) |
InChI Key |
GJEGKSNZXPPYOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NP(=S)(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





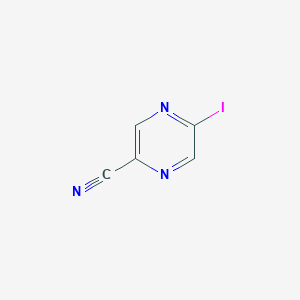

![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)
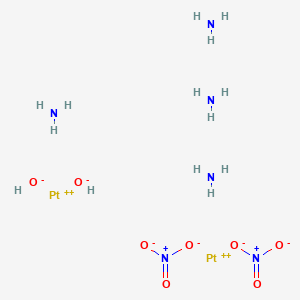
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
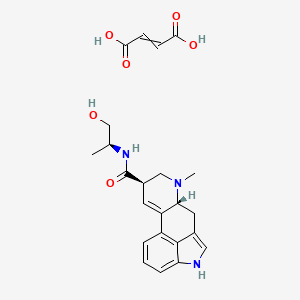
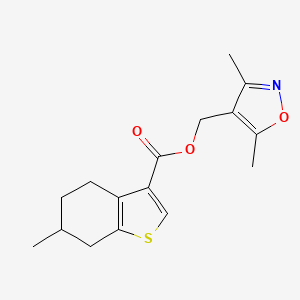
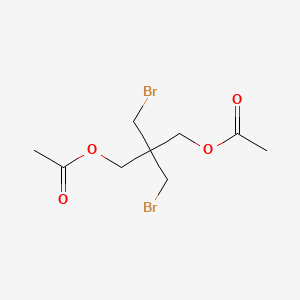
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
